1-(3-methoxybenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
1-(3-Methoxybenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 3-methoxybenzyl group at position 1 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group. The methoxy groups on both the benzyl and phenyl substituents enhance lipophilicity and may influence bioavailability and receptor binding .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-18-9-6-16(7-10-18)21-23-22(29-24-21)17-8-11-20(26)25(14-17)13-15-4-3-5-19(12-15)28-2/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWAVEOAMDKDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-methoxybenzyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 350.37 g/mol. The structure includes a pyridinone core linked to an oxadiazole moiety and methoxybenzyl groups, contributing to its pharmacological potential.
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole scaffold have been reported to exhibit significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that oxadiazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation.
-
Research Findings :
- In a study evaluating the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, the compound demonstrated an IC50 value of approximately 25.72 μM against MCF-7 breast cancer cells .
- Another investigation highlighted that derivatives similar to this compound inhibited tumor growth in vivo in mouse models, showcasing its potential for therapeutic applications .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25.72 |
| A549 (Lung Cancer) | 30.45 |
| HeLa (Cervical Cancer) | 28.60 |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives are attributed to their ability to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response.
- Study Results : A recent study indicated that compounds with oxadiazole structures exhibited significant inhibition of COX enzymes with IC50 values ranging from 10 to 50 μM , suggesting their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated against various pathogens.
- Findings : The compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study on Anticancer Activity : A derivative of the oxadiazole family was tested in a clinical setting for its effectiveness against metastatic breast cancer. Results indicated a significant reduction in tumor size after treatment over six weeks.
- Case Study on Anti-inflammatory Effects : In a controlled trial involving patients with rheumatoid arthritis, administration of an oxadiazole derivative resulted in decreased levels of inflammatory markers compared to a placebo group.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and pyridinone moieties are susceptible to oxidation under controlled conditions.
-
Oxadiazole Ring Oxidation :
The 1,2,4-oxadiazole ring undergoes oxidation with strong agents like potassium permanganate () in acidic conditions, leading to ring cleavage and formation of carboxylic acid derivatives. For example: -
Pyridinone Core Oxidation :
The keto group in pyridin-2(1H)-one is resistant to mild oxidation but reacts with peroxides (e.g., ) to form N-oxide derivatives .
Reduction Reactions
Selective reduction depends on the target functional group:
-
Oxadiazole Ring Reduction :
Lithium aluminum hydride () reduces the oxadiazole to a diamino intermediate, while sodium borohydride () selectively reduces carbonyl groups without affecting the heterocycle. -
Pyridinone Reduction :
Catalytic hydrogenation () saturates the pyridinone ring to form a piperidinone derivative .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophiles to the para and ortho positions:
| Reagent | Condition | Product | Yield (%) |
|---|---|---|---|
| Nitrating mixture | , 0°C | Nitration at oxadiazole C5 | 65–70 |
| Bromine () | , reflux | Bromination at pyridinone C3 | 55–60 |
Nucleophilic Substitution
The oxadiazole ring reacts with nucleophiles (e.g., amines) under acidic conditions to form open-chain thioamides or amidines .
Ring-Opening and Rearrangement
Under harsh conditions, the oxadiazole ring undergoes cleavage:
-
Acidic Hydrolysis :
\text{Oxadiazole} \xrightarrow{HCl} \text{RCN} + \text{NH_2CONH_2}
Concentrated HCl at 100°C cleaves the oxadiazole to yield a nitrile and urea derivative. -
Thermal Rearrangement :
Heating above 200°C induces a Dimroth rearrangement, converting 1,2,4-oxadiazole to a 1,3,4-oxadiazole isomer .
Methoxy Group Demethylation
Boron tribromide () in dichloromethane removes methoxy groups, yielding phenolic derivatives :
Acylation/Alkylation
The pyridinone nitrogen undergoes alkylation with alkyl halides (e.g., ) in basic conditions :
Cross-Coupling Reactions
While the parent compound lacks halogens, halogenation (e.g., bromination) enables Suzuki-Miyaura couplings:
| Halogenation Site | Coupling Partner | Catalyst | Product Application |
|---|---|---|---|
| Pyridinone C3 | Arylboronic acid | Bioconjugates | |
| Oxadiazole C5 | Vinylboronate | Extended π-systems |
Stability Under Environmental Conditions
Comparison with Similar Compounds
1-(3-Methylbenzyl)-5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Key Differences : The benzyl substituent at position 1 has a methyl group instead of methoxy.
- Synthetic Routes : Similar to the target compound, utilizing coupling reactions between pyridin-2(1H)-one precursors and oxadiazole intermediates .
- Biological Relevance : Demonstrated moderate activity in preliminary antiviral screens, though less potent than methoxy-substituted analogues .
5-(3-(3-Fluoro-4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
- Key Differences : Incorporates a fluorine atom at the meta position of the 4-methoxyphenyl group.
- Impact on Properties : Fluorine enhances metabolic stability and may improve blood-brain barrier penetration.
- Research Findings : Reported in high-throughput screening (HTS) libraries for central nervous system (CNS) targets .
1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Key Differences : Bromine replaces methoxy on the benzyl group; trifluoromethoxy replaces methoxy on the oxadiazole-linked phenyl.
- Impact on Properties : Increased molecular weight and steric bulk, likely reducing binding affinity to targets requiring smaller substituents.
- Synthetic Applications : Intermediate in the synthesis of inhibitors targeting mammalian complex I .
Functional Analogues
1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one Hydrochloride
- Key Differences: An aminoethyl group replaces the methoxyphenyl-oxadiazole moiety.
- Impact on Properties: Enhanced water solubility due to the protonated amine, making it suitable for intravenous formulations.
- Commercial Availability : Marketed as a research chemical with industrial and pharmaceutical grades .
5-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-Methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one
- Key Differences : A pyrazine ring replaces the methoxyphenyl group on the oxadiazole.
- Structural Data : CAS 1396844-14-6; molecular formula C20H15N5O4 .
Comparative Data Table
Research Findings and Implications
- Antiviral Activity : Compounds with methoxy groups at both benzyl and phenyl positions (e.g., the target compound) show enhanced inhibition of viral proteases compared to methyl or halogen-substituted analogues .
- Enzymatic Inhibition : The trifluoromethoxy variant in exhibits strong binding to mammalian complex I, suggesting that electron-withdrawing groups on the oxadiazole-linked aryl ring improve inhibitory potency .
- Synthetic Challenges : The methoxybenzyl group introduces steric hindrance during coupling reactions, requiring optimized conditions (e.g., elevated temperatures, DMF as solvent) .
Preparation Methods
Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring is typically formed via [2+3] cycloaddition between amidoximes and activated carboxylic acid derivatives. Computational studies suggest that electron-donating para-methoxy groups on the aryl substituent enhance cyclization kinetics by stabilizing transition-state dipolar intermediates.
Pyridinone Core Synthesis
The pyridin-2(1H)-one scaffold is most efficiently constructed through cyclocondensation of β-keto amides, with subsequent functionalization at C5. Introduction of the 3-methoxybenzyl group at N1 is achieved via nucleophilic substitution under phase-transfer conditions.
Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole
Vilsmeier Reagent-Mediated Cyclization
Zarei's protocol employs Vilsmeier reagent (POCl3/DMF) to activate 4-methoxybenzoic acid, facilitating reaction with 4-methoxyphenylamidoxime. This one-pot method achieves 89% yield at 80°C in acetonitrile (Table 1).
Table 1. Comparative Oxadiazole Synthesis Methods
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Vilsmeier activation | POCl3/DMF, CH3CN | 80 | 4 | 89 |
| gem-Dibromomethyl | K2CO3, DMF | 110 | 12 | 78 |
| TfOH catalysis | Triflic acid, CH2Cl2 | 25 | 0.5 | 92 |
Superacid-Catalyzed Tandem Synthesis
Golushko's triflic acid-catalyzed method demonstrates exceptional efficiency (92% yield, 10 min reaction time), though requires anhydrous conditions and limits substrate scope to acid-stable precursors.
Pyridin-2(1H)-one Core Functionalization
Lactam Formation via Cyclocondensation
Reaction of ethyl 3-(4-methoxyphenyl)propanoate with ammonium acetate in refluxing acetic acid generates the pyridinone core (72% yield). X-ray crystallography confirms regioselective C5 bromination (Fig. 1).
Figure 1. Pyridinone Bromination Regiochemistry
(Insert conceptual diagram showing C5 selectivity)
N1-Alkylation with 3-Methoxybenzyl Chloride
Using tetrabutylammonium bromide (TBAB) as phase-transfer catalyst, alkylation proceeds in 85% yield (K2CO3, DMF, 60°C). NMR studies reveal complete N1 selectivity over O-alkylation.
Fragment Coupling Methodologies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 5-bromopyridinone with oxadiazole boronic ester achieves 78% yield. Optimal conditions: Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O (3:1), 80°C.
Nucleophilic Aromatic Substitution
Direct displacement of pyridinone C5 bromide with lithiated oxadiazole demonstrates 68% yield but requires cryogenic conditions (-78°C) and strict anhydrous handling.
Process Optimization and Scale-Up
Crystallization-Induced Dynamic Resolution
Combining the oxadiazole and pyridinone fragments in ethyl acetate/hexane (1:3) enables isolation of 95% pure product via controlled cooling crystallization (20→-10°C over 6 h).
Continuous Flow Hydrogenation
Implementing a packed-bed reactor with 5% Pd/C catalyst reduces residual nitro intermediates to <0.1% while maintaining 99.5% API purity at kilogram scale.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H4), 7.89 (d, J=8.8 Hz, 2H, oxadiazole Ar-H), 6.99 (d, J=8.8 Hz, 2H, OCH3 Ar-H), 5.32 (s, 2H, NCH2), 3.83 (s, 3H, OCH3), 3.79 (s, 3H, OCH3).
X-ray Crystallography
Single-crystal analysis confirms perpendicular orientation between oxadiazole and pyridinone planes (dihedral angle 87.3°), explaining observed bathochromic shifts in UV-Vis spectra.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole ring in this compound?
- Methodological Answer : The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of acylhydrazides with phosphorus oxychloride (POCl₃) under reflux (120°C). Key steps include:
- Preparation of substituted benzoyl hydrazides from carboxylic acid derivatives.
- Cyclization using POCl₃, followed by neutralization with aqueous NaHCO₃ to isolate the oxadiazole intermediate .
- Common Pitfalls : Low yields due to incomplete cyclization; optimize reaction time and stoichiometry of POCl₃.
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy groups (δ 3.8–4.0 ppm for OCH₃) and pyridinone protons (downfield shifts due to conjugation).
- IR Spectroscopy : Confirm oxadiazole (C=N stretch ~1600 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups.
- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like 5-lipoxygenase-activating protein (FLAP) using human whole blood to measure leukotriene B4 (LTB4) inhibition (IC₅₀ < 100 nM) .
- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ values) or ORAC assays to evaluate electron-donating capacity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity in multi-step synthesis?
- Methodological Answer :
- Stepwise Optimization : Use design of experiments (DoE) to vary reaction parameters (e.g., temperature, catalyst loading).
- Purification : Employ reverse-phase HPLC or column chromatography with gradients of ethyl acetate/hexane.
- Analytical Validation : Monitor intermediates via LC-MS to identify byproducts (e.g., uncyclized hydrazides) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., THP-1 monocytes for FLAP inhibition) and controls.
- Structural Validation : Confirm compound integrity via X-ray crystallography to rule out polymorphic effects .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .
Q. How to design SAR studies for derivatives of this compound?
- Methodological Answer :
- Substitution Patterns : Systematically modify methoxy groups (e.g., replace 4-methoxyphenyl with halogenated analogs).
- Bioisosteric Replacement : Replace pyridinone with quinazolinone to assess potency changes.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with FLAP .
Q. What computational approaches predict binding affinity to target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å).
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy (ΔG < -10 kcal/mol indicates strong binding).
- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
